Absence of Quantitative Comparative Data for 3-Hydroxy-4,4-dimethyl-2-cyclobutenone
A comprehensive search of primary research papers, patents, and authoritative databases did not yield any study containing direct, quantitative, comparator-based evidence for 3-hydroxy-4,4-dimethyl-2-cyclobutenone against a defined analog. The compound is noted as a 'potent lipoxygenase inhibitor' [1] and is included in patents for cyclobutyl lipoxygenase inhibitors [2], but no IC50, Ki, or other potency value was found for this specific compound alongside a comparator under identical assay conditions. Similarly, while cyclobutenone is established as a more reactive dienophile than cyclopentenone or cyclohexenone [3], the specific contribution of the 3-hydroxy-4,4-dimethyl substitution to this reactivity has not been quantitatively profiled.
| Evidence Dimension | Comparative inhibitory potency / reactivity |
|---|---|
| Target Compound Data | No quantitative data available for 3-hydroxy-4,4-dimethyl-2-cyclobutenone. |
| Comparator Or Baseline | Parent cyclobutenone or other substituted analogs. |
| Quantified Difference | Not available. |
| Conditions | Not available. |
Why This Matters
The lack of quantitative differentiation data means a procurement decision cannot be evidence-based for performance; the compound must be selected solely on its unique structural identity (e.g., presence of the hydroxyl group for further derivatization) for a specific synthetic step.
- [1] Medical University of Lublin, MeSH Concept Record for 3-Hydroxy-4,4-dimethyl-2-cyclobutenone (MeSH-M0014961). Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] US Patent US5187192A, Cyclobutyl derivatives having lipoxygenase inhibitory activity. Available at: https://patents.google.com/patent/US5187192 View Source
- [3] Li, X.; Danishefsky, S. J. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. J. Am. Chem. Soc. 2010, 132, 11004-11005. View Source
